molecular formula C10H14N4O3S B7142989 Methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate

Methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate

Cat. No.: B7142989
M. Wt: 270.31 g/mol
InChI Key: JEEVKTJCZMLOFH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with a thiadiazole derivative under specific conditions. One common method involves the use of hydrazonoyl chloride derivatives reacting with 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The reaction is usually carried out in the presence of a base such as sodium acetate in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as THF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrrolidine or thiadiazole rings.

Scientific Research Applications

Methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 1,3,4-Thiadiazole-2-thiol
  • 2-Amino-1,3,4-thiadiazole
  • 2-Methyl-1,3,4-thiadiazole

Uniqueness

Methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with a thiadiazole ring This unique combination imparts specific chemical and biological properties that are not found in other thiadiazole derivatives

Properties

IUPAC Name

methyl 3-methyl-1-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-10(7(15)17-2)3-4-14(5-10)9(16)12-8-13-11-6-18-8/h6H,3-5H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEVKTJCZMLOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)NC2=NN=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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